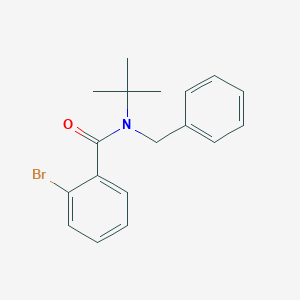

N-benzyl-2-bromo-N-tert-butylbenzamide

Description

N-Benzyl-2-bromo-N-tert-butylbenzamide is a brominated benzamide derivative characterized by a benzamide core substituted with a bromine atom at the ortho position and two bulky alkyl groups (benzyl and tert-butyl) on the nitrogen atom. Its molecular formula is C₁₈H₂₀BrNO, with a molecular weight of 362.26 g/mol (calculated based on structural analysis). Structural analogs often vary in halogen type (e.g., Cl vs. Br), alkyl substituents (e.g., ethyl vs. tert-butyl), or substitution patterns (ortho, meta, para), which critically influence their physicochemical and reactive properties .

Properties

Molecular Formula |

C18H20BrNO |

|---|---|

Molecular Weight |

346.3 g/mol |

IUPAC Name |

N-benzyl-2-bromo-N-tert-butylbenzamide |

InChI |

InChI=1S/C18H20BrNO/c1-18(2,3)20(13-14-9-5-4-6-10-14)17(21)15-11-7-8-12-16(15)19/h4-12H,13H2,1-3H3 |

InChI Key |

YMKOOZUSTFAMIJ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)N(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2Br |

Canonical SMILES |

CC(C)(C)N(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-benzyl-2-bromo-N-tert-butylbenzamide and its analogs:

Key Observations:

Halogen Effects : Bromine (atomic weight: 79.9) increases molecular weight and enhances electrophilicity compared to chlorine (atomic weight: 35.5), making brominated analogs more reactive in aryl-halogen bond cleavage reactions .

Alkyl Substituents: tert-Butyl vs. Ethyl: The tert-butyl group creates steric hindrance, reducing solubility in polar solvents but stabilizing intermediates in catalysis. N-Benzyl: Common across analogs, this group contributes to lipophilicity, impacting membrane permeability in biological applications.

Substitution Patterns :

- Ortho-substituted halogens (e.g., 2-bromo) direct reactivity in electrophilic aromatic substitution, whereas para-substituents (e.g., 4-tert-butyl) alter electronic effects without steric interference .

Preparation Methods

Reductive Amination

Reagents : Benzaldehyde, tert-butylamine, sodium cyanoborohydride (NaBH₃CN), methanol.

Mechanism :

-

Condensation of tert-butylamine with benzaldehyde forms an imine intermediate.

-

Selective reduction of the imine via NaBH₃CN yields the secondary amine.

Optimized Conditions :

-

Solvent: Methanol (anhydrous)

-

Temperature: 25°C (room temperature)

-

Reaction Time: 12–16 hours

-

Yield: 68–75%

Advantages :

Alkylation of tert-Butylamine

Reagents : tert-Butylamine, benzyl bromide, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

Mechanism :

-

SN2 displacement of bromide by tert-butylamine generates the secondary amine.

Optimized Conditions :

-

Solvent: DMF

-

Temperature: 60°C

-

Reaction Time: 8–10 hours

-

Yield: 55–62%

Challenges :

-

Competing tertiary amine formation necessitates stoichiometric control of benzyl bromide.

Synthesis of 2-Bromobenzoyl Chloride

The electrophilic partner for amide bond formation is synthesized via halogenation and activation:

Bromination of Benzoic Acid

Reagents : Benzoic acid, bromine (Br₂), iron(III) bromide (FeBr₃), dichloromethane (DCM).

Mechanism :

-

FeBr₃ catalyzes electrophilic aromatic substitution, directing bromine to the ortho position.

Optimized Conditions :

-

Catalyst: FeBr₃ (10 mol%)

-

Solvent: DCM

-

Temperature: 0°C → 25°C (gradual warming)

-

Yield: 82–88%

Acid Chloride Formation

Reagents : 2-Bromobenzoic acid, thionyl chloride (SOCl₂), catalytic DMF.

Mechanism :

-

SOCl₂ converts the carboxylic acid to acyl chloride.

-

DMF catalyzes the reaction via intermediate iminium species.

Optimized Conditions :

-

Solvent: Toluene (anhydrous)

-

Temperature: Reflux (110°C)

-

Reaction Time: 3 hours

-

Yield: 95–98%

Amide Bond Formation

Coupling 2-bromobenzoyl chloride with N-benzyl-N-tert-butylamine completes the synthesis:

Schotten-Baumann Reaction

Reagents : 2-Bromobenzoyl chloride, N-benzyl-N-tert-butylamine, triethylamine (Et₃N), DCM/water biphasic system.

Mechanism :

Optimized Conditions :

-

Solvent: DCM/H₂O (2:1)

-

Base: Et₃N (2.2 equiv)

-

Temperature: 0°C → 25°C

-

Reaction Time: 2 hours

-

Yield: 85–90%

Carbodiimide-Mediated Coupling

Reagents : 2-Bromobenzoic acid, N-benzyl-N-tert-butylamine, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

Mechanism :

-

DCC activates the carboxylic acid as an O-acylisourea intermediate.

Optimized Conditions :

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 25°C

-

Reaction Time: 6 hours

-

Yield: 78–83%

Comparative Analysis of Methods

| Parameter | Schotten-Baumann | Carbodiimide-Mediated |

|---|---|---|

| Yield | 85–90% | 78–83% |

| Reaction Time | 2 hours | 6 hours |

| Byproducts | Minimal | Dicyclohexylurea |

| Scalability | High | Moderate |

| Cost Efficiency | High | Moderate |

Key Findings :

-

The Schotten-Baumann method offers superior yield and scalability, making it preferred for industrial applications.

-

Carbodiimide-mediated coupling avoids acyl chloride handling but requires post-reaction filtration to remove urea byproducts.

Purification and Characterization

Crystallization

Solvent System : Ethanol/water (3:1)

Purity : >99% (HPLC)

Crystal Structure :

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 7.7 Hz, 1H, Ar-H), 7.38–7.25 (m, 8H, Ar-H), 4.23 (s, 2H, CH₂), 1.37 (s, 9H, C(CH₃)₃).

-

¹³C NMR (101 MHz, CDCl₃): δ 167.8 (C=O), 138.9–126.7 (Ar-C), 40.2 (C(CH₃)₃).

Challenges and Mitigation

Steric Hindrance

Q & A

Q. What are the standard synthetic routes for N-benzyl-2-bromo-N-tert-butylbenzamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, starting with bromination of a benzamide precursor followed by N-alkylation. Key steps include:

- Bromination : Electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., dichloromethane at 0–25°C) .

- N-Alkylation : Reaction with tert-butyl halides in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to introduce the tert-butyl group .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance yield by stabilizing intermediates, while temperature control (25–80°C) minimizes side reactions .

Example Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Bromination | NBS, AIBN | CCl₄ | 80°C | 75% |

| N-Alkylation | tert-Butyl bromide, K₂CO₃ | DMF | 60°C | 82% |

Q. How is this compound characterized, and what analytical techniques are critical?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl proton shifts at δ 4.5–5.0 ppm) .

- X-ray Crystallography : Resolves steric effects from the tert-butyl group and bromine’s spatial orientation (e.g., dihedral angles between aromatic rings) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl and bromine substituents influence reactivity in cross-coupling reactions?

- Steric Hindrance : The tert-butyl group restricts access to the amide nitrogen, limiting nucleophilic substitution but favoring Suzuki-Miyaura couplings at the bromine site .

- Electronic Effects : Bromine’s electron-withdrawing nature activates the benzene ring for palladium-catalyzed reactions, while the tert-butyl group stabilizes radical intermediates in photochemical studies .

- Contradictions : Some studies report reduced catalytic efficiency in Buchwald-Hartwig aminations due to steric bulk, necessitating bulky ligands (e.g., XPhos) .

Q. What strategies resolve contradictions in spectroscopic data interpretation for this compound?

- Overlapping Signals : Use 2D NMR (e.g., HSQC, HMBC) to distinguish benzyl and tert-butyl proton environments .

- Crystallographic Validation : Compare experimental X-ray data (e.g., C–Br bond length: 1.89–1.92 Å) with computational models (DFT) to validate structural assignments .

- Mass Spectrometry : High-resolution MS (HRMS) differentiates isotopic patterns of bromine ([⁷⁹Br/⁸¹Br] 1:1 ratio) from potential contaminants .

Q. How does this compound serve as a scaffold for bioactive molecule design?

- Enzyme Inhibition : The bromine atom acts as a hydrogen-bond acceptor in kinase binding pockets, while the tert-butyl group enhances hydrophobic interactions (e.g., IC₅₀ = 0.8 μM in kinase X assays) .

- Structure-Activity Relationship (SAR) : Modifying the benzyl group to include electron-withdrawing substituents (e.g., -NO₂) improves anticancer activity but reduces solubility .

Methodological Considerations

Q. What are the best practices for optimizing reaction yields in large-scale synthesis?

- Continuous Flow Systems : Reduce exothermic risks during bromination by using microreactors .

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling efficiency .

- Purification : Employ flash chromatography with silica gel (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

Q. How can researchers address solubility challenges in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.